1-((4-Bromophenyl)sulfonyl)piperazine

Description

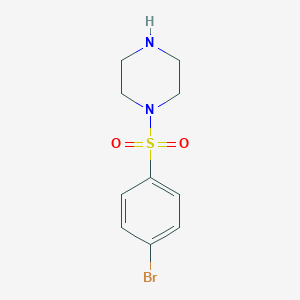

Structure

3D Structure

Propriétés

IUPAC Name |

1-(4-bromophenyl)sulfonylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIABXBYOURNKRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70351899 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179334-20-4 | |

| Record name | 1-(4-Bromobenzene-1-sulfonyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70351899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

1-((4-Bromophenyl)sulfonyl)piperazine chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes information from closely related analogs to offer a broader understanding of its chemical profile. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, providing foundational knowledge for further investigation of this and similar molecules.

Chemical Structure and Identifiers

1-((4-Bromophenyl)sulfonyl)piperazine is a chemical compound featuring a piperazine ring functionalized with a 4-bromophenylsulfonyl group. The structural formula and key identifiers are presented below.

Chemical Structure:

Table 1: Chemical Identifiers for 1-((4-Bromophenyl)sulfonyl)piperazine

| Identifier | Value | Source |

| IUPAC Name | 1-((4-bromophenyl)sulfonyl)piperazine | Inferred |

| CAS Number | 179334-20-4 | [1][2] |

| Molecular Formula | C10H13BrN2O2S | [1] |

| Molecular Weight | 305.19 g/mol | [1] |

| SMILES | C1CN(CCN1)S(=O)(=O)C2=CC=C(C=C2)Br | Inferred |

| InChI | InChI=1S/C10H13BrN2O2S/c11-9-1-3-10(4-2-9)16(14,15)13-7-5-12-6-8-13/h1-4,12H,5-8H2 | [2] |

Physicochemical Properties

Table 2: Physicochemical Properties

| Property | 1-((4-Bromophenyl)sulfonyl)piperazine | 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine | Source |

| Molecular Weight | 305.19 g/mol | 524.3 g/mol | [1][3] |

| Physical Form | Not Available | Solid | Inferred |

| Melting Point | Not Available | Not Available | |

| Boiling Point | Not Available | Not Available | |

| Solubility | Not Available | Not Available | |

| Storage | Keep in dark place, inert atmosphere, 2-8°C | Not Available | [1] |

Synthesis and Reactivity

A definitive, published experimental protocol for the synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine is not currently available. However, based on standard organic chemistry principles and synthesis routes for analogous compounds, a plausible synthetic pathway is the reaction of piperazine with 4-bromophenylsulfonyl chloride.

Proposed Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine.

Caption: Proposed synthesis workflow for 1-((4-Bromophenyl)sulfonyl)piperazine.

Detailed Experimental Protocol (Hypothetical)

The following is a hypothetical experimental protocol based on the synthesis of similar compounds. This protocol has not been experimentally validated for the target molecule and should be adapted and optimized by qualified personnel.

Materials:

-

Piperazine

-

4-Bromophenylsulfonyl chloride

-

Triethylamine (or another suitable base)

-

Dichloromethane (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (or other suitable eluents)

Procedure:

-

In a round-bottom flask under an inert atmosphere, dissolve piperazine (1.1 equivalents) in dichloromethane.

-

Add triethylamine (1.2 equivalents) to the solution and cool the mixture in an ice bath.

-

Slowly add a solution of 4-bromophenylsulfonyl chloride (1.0 equivalent) in dichloromethane to the stirred piperazine solution.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 1-((4-Bromophenyl)sulfonyl)piperazine.

Spectroscopic Data

No publicly available experimental spectroscopic data (NMR, IR, Mass Spectrometry) for 1-((4-Bromophenyl)sulfonyl)piperazine has been identified. Researchers are advised to perform their own analytical characterization upon synthesis. For reference, the characteristic spectral features of related compounds are briefly described.

-

¹H NMR: For a related compound, 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, the piperazine protons appear as multiplets around 2.96 and 3.16 ppm in DMSO-d6.[4]

-

¹³C NMR: In the same related compound, the aliphatic carbons of the piperazine ring are observed at approximately 48.46 and 50.14 ppm.[4]

-

IR Spectroscopy: For a similar structure, 1-(4-chlorophenyl) piperazine, characteristic C-H stretching vibrations for the piperazine ring are observed.[5] For 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, aliphatic C-H stretches are seen at 2883 and 2831 cm⁻¹.[4]

-

Mass Spectrometry: The mass spectrum of the parent piperazine shows a molecular ion peak corresponding to its molecular weight.[6] For 1-((4-Bromophenyl)sulfonyl)piperazine, a molecular ion peak corresponding to its molecular weight of 305.19 g/mol would be expected.

Biological Activity and Potential Applications

There is no specific biological activity data available for 1-((4-Bromophenyl)sulfonyl)piperazine in the reviewed literature. However, the piperazine moiety is a common scaffold in many biologically active compounds, including antipsychotics and antidepressants.[7] Furthermore, derivatives of phenylsulfonylpiperazine have been investigated for their potential as anticancer agents.[8] Specifically, some phenylsulfonylpiperazine derivatives have shown cytotoxic activity against breast cancer cell lines.[8] Given these precedents, 1-((4-Bromophenyl)sulfonyl)piperazine could be a candidate for screening in various biological assays, particularly in the areas of oncology and neuroscience.

Logical Relationships in Drug Discovery

The exploration of 1-((4-Bromophenyl)sulfonyl)piperazine in a drug discovery context would follow a logical progression from synthesis to biological evaluation.

Caption: Logical workflow for the investigation of novel chemical entities.

Conclusion

1-((4-Bromophenyl)sulfonyl)piperazine is a compound with limited characterization in publicly accessible scientific literature. This guide has consolidated the available information regarding its chemical structure and identifiers and has proposed a plausible synthetic route based on established chemical principles. While direct experimental data on its physicochemical properties and biological activity are lacking, the prevalence of the piperazine and phenylsulfonyl motifs in medicinal chemistry suggests that this compound may warrant further investigation. The information and hypothetical protocols provided herein are intended to serve as a starting point for researchers interested in the synthesis and evaluation of this and related molecules. All synthetic work should be conducted with appropriate safety precautions and analytical validation.

References

- 1. 179334-20-4|1-((4-Bromophenyl)sulfonyl)piperazine|BLD Pharm [bldpharm.com]

- 2. 1-(4-Bromophenylsulfonyl)piperazine | 179334-20-4 [sigmaaldrich.com]

- 3. 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine | C16H16Br2N2O4S2 | CID 242937 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione [mdpi.com]

- 5. scispace.com [scispace.com]

- 6. Piperazine [webbook.nist.gov]

- 7. Page loading... [wap.guidechem.com]

- 8. mdpi.com [mdpi.com]

In-depth Technical Guide on the Core Mechanism of Action of 1-((4-Bromophenyl)sulfonyl)piperazine

To the Valued Researchers, Scientists, and Drug Development Professionals,

This document serves as a technical guide concerning the mechanism of action of the compound 1-((4-Bromophenyl)sulfonyl)piperazine. Following a comprehensive review of the current scientific literature, it must be noted that specific studies detailing the definitive mechanism of action, biological targets, and associated signaling pathways for this exact molecule are not presently available. Research has been conducted on structurally related compounds, and this guide will summarize the findings from those studies to provide a contextual understanding of the potential activities of the bromophenyl-sulfonyl-piperazine scaffold.

The piperazine moiety is a well-established pharmacophore found in a multitude of clinically approved drugs, known for its wide range of biological activities including antihistaminic, antipsychotic, antidepressant, and anticancer effects. The inclusion of a sulfonyl group and a bromophenyl ring can significantly modulate the physicochemical and pharmacological properties of the parent piperazine structure.

I. Insights from Structurally Related Compounds

While direct experimental data for 1-((4-Bromophenyl)sulfonyl)piperazine is scarce, research on analogous compounds provides valuable insights into its potential biological activities.

A. Phenylsulfonylpiperazine Derivatives as Anticancer Agents

Recent studies have explored the cytotoxic potential of phenylsulfonylpiperazine derivatives against various cancer cell lines. For instance, a series of 20 derivatives were evaluated for their efficacy against breast cancer cell lines (MCF7, MDA-MB-231, and MDA-MB-453). Notably, the luminal breast cancer cell line MCF7 showed the highest sensitivity to these compounds. One of the most promising derivatives, (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone, demonstrated a half-maximal inhibitory concentration (IC₅₀) of 4.48 μM and a selectivity index (SI) of 35.6 in MCF7 cells. This compound also exhibited significant antimigratory and antiproliferative activities, potentially through the upregulation of E-Cadherin (CDH1) expression, a key player in the epithelial-mesenchymal transition (EMT)[1].

B. Antimicrobial and Antioxidant Activities of Related Scaffolds

Derivatives of N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine have been synthesized and evaluated for their antimicrobial and antioxidant properties. These compounds, which share the 4-bromophenylsulfonyl moiety, have shown promise as antimicrobial agents, particularly against Gram-positive pathogens and Enterococcus faecium biofilms. The antioxidant potential of these derivatives was assessed using DPPH, ABTS, and ferric reducing power assays, with some compounds exhibiting moderate activity[2].

C. Sulfonylpiperazine Analogs as Neurological Modulators

Structure-activity relationship (SAR) studies on sulfonylpiperazine analogs have identified them as novel negative allosteric modulators of human neuronal nicotinic receptors (nAChRs)[3]. This suggests that the sulfonylpiperazine scaffold could be a valuable starting point for developing therapeutics targeting cholinergic signaling pathways, which are implicated in various neurological disorders.

II. Potential Signaling Pathways and Experimental Workflows

Based on the activities of related compounds, several signaling pathways could be hypothetically modulated by 1-((4-Bromophenyl)sulfonyl)piperazine. The following diagrams illustrate these potential pathways and a general workflow for screening such compounds.

Potential Signaling Pathway in Cancer

Caption: Hypothetical signaling pathway for anticancer activity.

General Experimental Workflow for Compound Screening

Caption: A generalized workflow for drug discovery and development.

III. Quantitative Data from Related Compounds

The following table summarizes the quantitative data available for a highly active phenylsulfonylpiperazine derivative against the MCF7 breast cancer cell line[1].

| Compound | Target Cell Line | IC₅₀ (μM) | Selectivity Index (SI) |

| (4-(1H-tetrazol-1-yl)phenyl)(4-((4-chlorophenyl)sulfonyl)piperazin-1-yl)methanone | MCF7 | 4.48 | 35.6 |

IV. Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of compounds structurally related to 1-((4-Bromophenyl)sulfonyl)piperazine can be found in the primary literature. A representative protocol for cytotoxicity assays is provided below.

MTT Assay for Cell Viability

-

Cell Seeding: Cancer cells (e.g., MCF7) are seeded in 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound and incubated for an additional 48 hours.

-

MTT Addition: After the treatment period, 20 μL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well.

-

Incubation: The plates are incubated for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: The medium is removed, and 100 μL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined by plotting the percentage of viability against the compound concentration.

V. Conclusion and Future Directions

While the precise mechanism of action for 1-((4-Bromophenyl)sulfonyl)piperazine remains to be elucidated, the available data on structurally similar compounds suggest that this scaffold holds significant potential for the development of novel therapeutic agents, particularly in the areas of oncology and neurology. Future research should focus on the direct biological evaluation of 1-((4-Bromophenyl)sulfonyl)piperazine to identify its specific molecular targets and delineate the signaling pathways through which it exerts its effects. Such studies are crucial for advancing our understanding of this compound and paving the way for its potential clinical applications.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 1-((4-Bromophenyl)sulfonyl)piperazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical characteristics of 1-((4-Bromophenyl)sulfonyl)piperazine, a key intermediate in the synthesis of various biologically active molecules. Due to the limited availability of direct experimental data for this specific compound, this guide consolidates information from closely related derivatives and the primary precursor, 4-bromophenylsulfonyl chloride. This approach allows for a detailed and practical understanding of its properties and synthesis.

Introduction

1-((4-Bromophenyl)sulfonyl)piperazine is a versatile bifunctional molecule featuring a piperazine ring, a common motif in pharmacologically active compounds, and a 4-bromophenylsulfonyl group. The piperazine moiety can be further functionalized, making this compound a valuable building block in medicinal chemistry for the development of novel therapeutic agents. The 4-bromophenylsulfonyl group imparts specific steric and electronic properties that can influence the biological activity and pharmacokinetic profile of the final drug substance.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 1-((4-Bromophenyl)sulfonyl)piperazine and its essential precursor, 4-bromophenylsulfonyl chloride. Data for the target compound are largely inferred from its derivatives and fundamental chemical principles, and this is noted where applicable.

| Property | 1-((4-Bromophenyl)sulfonyl)piperazine | 4-Bromophenylsulfonyl Chloride |

| Molecular Formula | C₁₀H₁₃BrN₂O₂S | C₆H₄BrClO₂S |

| Molecular Weight | 305.19 g/mol (Calculated) | 255.51 g/mol |

| Appearance | Expected to be a solid | White to beige crystalline powder or crystals[1][2] |

| Melting Point | Data not available | 73-77 °C[2][3] |

| Boiling Point | Data not available | 153 °C at 15 mmHg[2][3] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane and chloroform. | Soluble in chloroform and DMSO; decomposes in water[1][2][3]. |

| CAS Number | Not definitively assigned | 98-58-8[1][2] |

Synthesis and Experimental Protocols

The synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine can be readily achieved through the nucleophilic substitution reaction between piperazine and 4-bromophenylsulfonyl chloride. To favor the mono-substituted product, it is crucial to use an excess of piperazine relative to the sulfonyl chloride.

Synthesis Workflow

Caption: Synthetic workflow for 1-((4-Bromophenyl)sulfonyl)piperazine.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard sulfonamide formation reactions.

Materials:

-

Piperazine

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (optional, as an acid scavenger)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography elution

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a significant molar excess of piperazine (e.g., 5-10 equivalents) in anhydrous dichloromethane.

-

Cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve 4-bromophenylsulfonyl chloride (1 equivalent) in a minimal amount of anhydrous dichloromethane.

-

Add the 4-bromophenylsulfonyl chloride solution dropwise to the cooled piperazine solution over 30-60 minutes with vigorous stirring. An optional base like triethylamine (1.1 equivalents) can be included in the piperazine solution to neutralize the HCl byproduct.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting sulfonyl chloride.

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired 1-((4-Bromophenyl)sulfonyl)piperazine. The disubstituted byproduct, 1,4-bis[(4-bromophenyl)sulfonyl]piperazine, if formed, will also be separated during this step[4].

Analytical Characterization

The structure and purity of the synthesized 1-((4-Bromophenyl)sulfonyl)piperazine would be confirmed using standard analytical techniques. The expected spectral data are as follows:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the bromophenyl group, typically as two doublets in the downfield region (around 7.5-7.8 ppm). The protons on the piperazine ring will appear as two multiplets in the upfield region (around 2.8-3.2 ppm). A singlet corresponding to the N-H proton of the piperazine ring would also be present.

-

¹³C NMR: The carbon NMR spectrum will show distinct peaks for the four unique carbons of the bromophenyl ring and two unique carbons for the piperazine ring.

Mass Spectrometry (MS)

-

Electrospray ionization mass spectrometry (ESI-MS) in positive ion mode would be expected to show a prominent peak for the protonated molecule [M+H]⁺. The isotopic pattern characteristic of a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units) would be a key diagnostic feature.

Infrared (IR) Spectroscopy

-

The IR spectrum will exhibit characteristic absorption bands for the sulfonyl group (S=O stretching) around 1350 cm⁻¹ and 1160 cm⁻¹. A band corresponding to the N-H stretching of the secondary amine in the piperazine ring would be observed in the region of 3200-3400 cm⁻¹.

Logical Relationship of Synthesis

The following diagram illustrates the logical progression from starting materials to the final, purified product, highlighting the key stages of the chemical transformation.

Caption: Logical flow of the synthesis of 1-((4-Bromophenyl)sulfonyl)piperazine.

Safety and Handling

-

4-Bromophenylsulfonyl chloride is corrosive and can cause irritation to the skin, eyes, and respiratory system[1]. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Piperazine is a corrosive solid that can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Appropriate handling precautions are necessary.

-

The final product, 1-((4-Bromophenyl)sulfonyl)piperazine , should be handled with care, assuming it may have irritant properties, pending toxicological evaluation.

Conclusion

References

- 1. CAS 98-58-8: 4-Bromobenzenesulfonyl chloride | CymitQuimica [cymitquimica.com]

- 2. 4-Bromobenzenesulfonyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 3. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]

- 4. 1,4-Bis[(4-bromophenyl)sulfonyl]piperazine | C16H16Br2N2O4S2 | CID 242937 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Synthesis and Characterization of 1-(4-Bromophenylsulfonyl)piperazine (CAS 179334-20-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, characterization, and potential biological activity of 1-(4-Bromophenylsulfonyl)piperazine (CAS 179334-20-4). This compound belongs to the phenylsulfonyl piperazine class, which has garnered interest for its potential therapeutic applications, notably as an antimalarial agent.

Synthesis of 1-(4-Bromophenylsulfonyl)piperazine

The synthesis of 1-(4-Bromophenylsulfonyl)piperazine is achieved through a nucleophilic substitution reaction between 4-bromobenzenesulfonyl chloride and piperazine. This reaction is a common and effective method for the formation of sulfonamides.

Reaction Scheme:

Experimental Protocol

Materials:

-

4-Bromobenzenesulfonyl chloride

-

Piperazine

-

Triethylamine (or another suitable base)

-

Dichloromethane (DCM) (or another suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve piperazine (2.0 equivalents) in dichloromethane.

-

Addition of Base: Add triethylamine (1.1 equivalents) to the solution.

-

Addition of Sulfonyl Chloride: Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 equivalent) in dichloromethane to the piperazine solution at 0 °C (ice bath).

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Quench the reaction by adding water.

-

Separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter the drying agent.

-

-

Purification:

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 1-(4-Bromophenylsulfonyl)piperazine.

-

Synthesis Workflow Diagram

Characterization Data

Specific experimental characterization data for 1-(4-Bromophenylsulfonyl)piperazine is not widely published. The following table summarizes expected and typical characterization data based on its chemical structure and data from analogous compounds.

| Property | Expected Value / Technique |

| Molecular Formula | C₁₀H₁₃BrN₂O₂S |

| Molecular Weight | 305.20 g/mol |

| Appearance | White to off-white solid |

| Melting Point | Not reported; expected to be a crystalline solid with a defined melting point. |

| ¹H NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic protons (AA'BB' system, ~7.6-7.8 ppm), Piperazine protons (~3.0-3.3 ppm), NH proton (broad singlet, variable). |

| ¹³C NMR | Expected chemical shifts (δ, ppm) in CDCl₃: Aromatic carbons (~128-140 ppm), Piperazine carbons (~45-50 ppm). |

| Mass Spectrometry (MS) | ESI-MS: Expected [M+H]⁺ at m/z 306.0 and 308.0 (due to bromine isotopes). Fragmentation would likely involve cleavage of the sulfonyl-piperazine bond and fragmentation of the piperazine ring. |

| Infrared (IR) | Characteristic peaks for S=O stretching (~1350 and 1160 cm⁻¹), C-S stretching, and N-H stretching. |

| Purity | >95% (typically assessed by HPLC or NMR) |

Biological Activity and Signaling Pathway

The phenylsulfonyl piperazine class of compounds has been identified as a specific inhibitor of erythrocyte invasion by the malaria parasite, Plasmodium falciparum.[1] Recent studies have elucidated that these compounds interfere with the dynamics of actin-1 and profilin in the parasite.[2]

Mechanism of Action

The proposed mechanism of action involves the disruption of the interaction between P. falciparum actin-1 (PfACT1) and P. falciparum profilin (PfPFN). This interaction is crucial for the polymerization of actin filaments, a process essential for the motility and invasion of host red blood cells by the parasite's merozoite stage. By inhibiting this process, phenylsulfonyl piperazines effectively block a critical step in the malaria parasite's life cycle.[2]

Signaling Pathway Diagram

This guide provides a foundational understanding of the synthesis, characterization, and potential biological relevance of 1-(4-Bromophenylsulfonyl)piperazine. Further research is warranted to fully elucidate its therapeutic potential and to develop optimized analogs with enhanced efficacy and safety profiles.

References

Biological Activity of Bromophenylsulfonyl Piperazine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of bromophenylsulfonyl piperazine derivatives, with a focus on their potential as therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and experimental workflows to support ongoing research and development in this area.

Quantitative Bioactivity Data

The following tables summarize the in vitro cytotoxic activity of a series of bromophenylsulfonyl piperazine derivatives against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 1: In Vitro Anticancer Activity of Benzamide-Piperazine-Sulfonamide Hybrids

| Compound ID | R | Cancer Cell Line | IC50 (µM) |

| 3b | 2-Cl | T98G (Brain) | 28.5 |

| HeLa (Cervical) | 35.2 | ||

| A375 (Skin) | >100 | ||

| A549 (Lung) | >100 | ||

| MD-AMB-231 (Breast) | >100 | ||

| 3d | 4-Cl | T98G (Brain) | 24.2 |

| HeLa (Cervical) | 38.2 | ||

| A375 (Skin) | >100 | ||

| A549 (Lung) | >100 | ||

| MD-AMB-231 (Breast) | >100 | ||

| 3g | 3-NO2 | T98G (Brain) | 33.6 |

| HeLa (Cervical) | >100 | ||

| A375 (Skin) | >100 | ||

| A549 (Lung) | >100 | ||

| MD-AMB-231 (Breast) | >100 | ||

| 4c | 3-F | T98G (Brain) | 35.8 |

| HeLa (Cervical) | >100 | ||

| A375 (Skin) | >100 | ||

| A549 (Lung) | >100 | ||

| MD-AMB-231 (Breast) | >100 | ||

| 4e | 4-F | T98G (Brain) | 31.7 |

| HeLa (Cervical) | >100 | ||

| A375 (Skin) | >100 | ||

| A549 (Lung) | >100 | ||

| MD-AMB-231 (Breast) | >100 |

Data extracted from a study on substituted hippuric acid derivatives containing an arylsulfonylpiperazine nucleus. The core structure includes a 4-bromophenylsulfonyl moiety.[1]

Table 2: Cytotoxic Activity of Phthalazinylpiperazine Derivatives

| Compound ID | R | Cancer Cell Line | IC50 (µM) |

| 7a | H | MDA-MB-231 (Breast) | 0.079 |

| 7e | 3,4-di-Cl | MDA-MB-231 (Breast) | 0.013 |

| A549 (Lung) | 2.19 | ||

| HT-29 (Colon) | 2.19 | ||

| Vatalanib (Control) | - | MDA-MB-231 (Breast) | 63.90 |

| A549 (Lung) | 20.27 | ||

| HT-29 (Colon) | 21.96 |

Data from a study on 1,4-disubstituted phthalazinylpiperazine derivatives, where the piperazine is attached to a bromophenyl group.[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of bromophenylsulfonyl piperazine derivatives.

Synthesis of Bromophenylsulfonyl Piperazine Derivatives

This protocol describes a general method for the synthesis of N-acyl/aroyl-4-(4-bromophenylsulfonyl)piperazine derivatives.

Step 1: Synthesis of 1-(4-bromophenylsulfonyl)piperazine

-

To a solution of piperazine (2 equivalents) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add triethylamine (1.2 equivalents) as a base.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-bromophenylsulfonyl chloride (1 equivalent) in the same solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield 1-(4-bromophenylsulfonyl)piperazine.

Step 2: N-acylation/aroylation of 1-(4-bromophenylsulfonyl)piperazine

-

Dissolve 1-(4-bromophenylsulfonyl)piperazine (1 equivalent) and a substituted carboxylic acid (1.1 equivalents) in a suitable solvent like N,N-dimethylformamide (DMF).

-

Add a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI) (1.2 equivalents) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-acyl/aroyl-4-(4-bromophenylsulfonyl)piperazine derivative.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[1][3][4][5][6]

Materials:

-

96-well microplates

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

Bromophenylsulfonyl piperazine derivative stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

-

Compound Treatment: The next day, treat the cells with various concentrations of the bromophenylsulfonyl piperazine derivative. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][7][8][9]

Materials:

-

Treated and control cells

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells from the treatment and control groups.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.

Cell Cycle Analysis

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.[1][5][10][11]

Materials:

-

Treated and control cells

-

PBS

-

Ice-cold 70% ethanol

-

Propidium Iodide (PI) Staining Solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest cells and wash with PBS.

-

Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in the PI/RNase A staining solution.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.[3][6][12][13]

Materials:

-

Treated and control cell lysates

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and running buffer

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (specific to target proteins, e.g., Bcl-2, Bax, cleaved Caspase-3, p-Akt, Akt, p-ERK, ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the treated and control cells with ice-cold lysis buffer. Determine the protein concentration of the lysates.

-

SDS-PAGE: Denature equal amounts of protein and separate them on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and add the chemiluminescent substrate. Capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways and a typical experimental workflow for the evaluation of bromophenylsulfonyl piperazine derivatives.

References

- 1. mdpi.com [mdpi.com]

- 2. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Design, Synthesis, and In Silico Insights of new 4‐Piperazinylquinolines as Antiproliferative Agents against NCI Renal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Fused and Substituted Piperazines as Anticancer Agents: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Piperazine tethered bergenin heterocyclic hybrids: design, synthesis, anticancer activity, and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological evaluation of benzofuran piperazine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Versatile Sulfonylpiperazine Scaffold: A Deep Dive into Structure-Activity Relationships for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The sulfonylpiperazine moiety is a privileged scaffold in medicinal chemistry, frequently incorporated into molecules targeting a wide array of biological entities. Its unique physicochemical properties, including its ability to engage in hydrogen bonding and its conformational flexibility, make it a versatile building block for modulating the activity of enzymes, receptors, and ion channels. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of sulfonylpiperazine compounds across various therapeutic areas, with a focus on their applications as anticancer agents, and modulators of key central nervous system (CNS) targets. This document details the experimental methodologies for key biological assays and presents quantitative data in structured tables to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are illustrated using Graphviz diagrams to provide a clear visual representation of complex biological and logical relationships.

Sulfonylpiperazine Derivatives as Anticancer Agents

The sulfonylpiperazine core has been extensively explored in the design of novel anticancer agents. These compounds have demonstrated significant cytotoxic activity against a range of cancer cell lines. The SAR studies in this area have revealed key structural features that govern their potency and selectivity.

Structure-Activity Relationship of Acylsulfonylpiperazines

A series of 1-acyl-4-sulfonylpiperazine derivatives have been shown to exhibit antiproliferative effects, particularly against human prostate cancer cell lines. The general structure of these compounds consists of a central piperazine ring, an acyl group at the N1 position, and a sulfonyl group at the N4 position.

Key SAR Observations:

-

Acyl Group (R1): The nature and substitution pattern of the acyl group significantly influence the anticancer activity. A proper polarization of the R1 substituent is crucial for activity, likely to ensure the correct orientation within the target's binding site.

-

Sulfonyl Group (R2): Modifications to the sulfonyl moiety also play a role in modulating the cytotoxic potency.

Quantitative Data for Anticancer Activity

The following table summarizes the in vitro antiproliferative activity of selected acylsulfonylpiperazine derivatives against the C4-2 human prostate cancer cell line.

| Compound ID | R1 (Acyl Group) | R2 (Sulfonyl Group) | IC50 (µM)[1] |

| 4a | 2-bromo-5-methoxybenzoyl | 4-methylphenyl | > 50 |

| 4e | 2-fluoro-5-methoxybenzoyl | 4-methylphenyl | 15.2 |

| 4g | 2-chloro-5-methoxybenzoyl | 4-methylphenyl | 12.5 |

| 4h | 2,5-dimethoxybenzoyl | 4-methylphenyl | 10.1 |

| 4k | 2-methoxy-5-(trifluoromethyl)benzoyl | 4-methylphenyl | 8.5 |

Experimental Protocol: Cell Viability Assay (MTT Assay)

The antiproliferative activity of the sulfonylpiperazine derivatives is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3][4][5]

Principle: This colorimetric assay measures the metabolic activity of cells. In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Procedure:

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the sulfonylpiperazine compounds for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the culture medium is replaced with fresh medium containing MTT solution (0.5 mg/mL), and the plates are incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Sulfonylpiperazines as Modulators of CNS Targets

The sulfonylpiperazine scaffold is a cornerstone in the development of ligands for various CNS receptors, including dopamine, serotonin, and nicotinic acetylcholine receptors.

Dopamine D2 Receptor Antagonists

Sulfonylpiperazine derivatives have been designed as antagonists of the dopamine D2 receptor, a key target in the treatment of psychosis.

Activation of the D2 receptor, a Gi/o-coupled G protein-coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[6] The Gβγ subunits can also modulate the activity of various ion channels. Additionally, D2 receptor signaling can occur through a β-arrestin-dependent pathway, which is independent of G protein signaling.[7][8][9]

The affinity of sulfonylpiperazine compounds for the D2 receptor is determined using a competitive radioligand binding assay.[2][8][10]

Principle: This assay measures the ability of an unlabeled test compound (sulfonylpiperazine derivative) to compete with a radiolabeled ligand (e.g., [3H]spiperone) for binding to the D2 receptor in a membrane preparation.

Procedure:

-

Membrane Preparation: Membranes are prepared from cells expressing the human dopamine D2 receptor or from brain tissue rich in D2 receptors (e.g., striatum).

-

Assay Setup: In a 96-well plate, the membrane preparation is incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.

-

Incubation: The plate is incubated at room temperature for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

-

Filtration: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

-

Washing: The filters are washed with ice-cold buffer to remove unbound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The IC50 value is determined from the competition curve, and the Ki (inhibition constant) is calculated using the Cheng-Prusoff equation.

Serotonin Receptor Ligands

Sulfonylpiperazine derivatives have been developed as potent ligands for various serotonin (5-HT) receptors, including the 5-HT1A, 5-HT2C, and 5-HT6 subtypes.

The following table presents the binding affinities of a series of (piperazin-1-yl-phenyl)-arylsulfonamides for human 5-HT2C and 5-HT6 receptors.

| Compound ID | R (on phenylsulfonamide) | 5-HT2C IC50 (nM) | 5-HT6 IC50 (nM) |

| 6a | H | 25 | 15 |

| 6b | 2-Naphthyl | 4 | 3 |

| 6c | 4-Biphenyl | 10 | 8 |

| 6d | 8-Quinolyl | 12 | 10 |

The functional activity of compounds at the 5-HT2C receptor, a Gq-coupled GPCR, can be assessed by measuring changes in intracellular calcium concentration.

Principle: Activation of the 5-HT2C receptor leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.

Procedure:

-

Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured in a suitable medium.

-

Calcium Indicator Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Addition: The test compounds are added to the cells at various concentrations.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence plate reader.

-

Data Analysis: The EC50 (effective concentration for 50% of maximal response) for agonists or IC50 for antagonists is determined from the dose-response curves.

Neuronal Nicotinic Receptor Allosteric Modulators

Sulfonylpiperazine analogues have been identified as negative allosteric modulators (NAMs) of human neuronal nicotinic acetylcholine receptors (nAChRs), particularly the α4β2 and α3β4 subtypes.[4][11]

The following table shows the IC50 values for the inhibition of acetylcholine-induced responses by sulfonylpiperazine NAMs at human α4β2 and α3β4 nAChRs.

| Compound ID | R (on phenylsulfonyl) | α4β2 nAChR IC50 (µM)[11] | α3β4 nAChR IC50 (µM)[11] |

| 1 | H | 1.2 | 3.5 |

| 2 | 4-F | 0.8 | 2.1 |

| 3 | 4-Cl | 0.5 | 1.5 |

| 4 | 4-Br | 0.4 | 1.2 |

The activity of allosteric modulators on nAChRs can be evaluated using a calcium flux assay in cells expressing the receptor.

Principle: nAChRs are ligand-gated ion channels that are permeable to cations, including Ca2+. Activation of these receptors by an agonist (e.g., acetylcholine) leads to an influx of Ca2+, which can be detected by a calcium-sensitive dye. Allosteric modulators will enhance (Positive Allosteric Modulators, PAMs) or inhibit (Negative Allosteric Modulators, NAMs) the agonist-induced calcium influx.

Procedure:

-

Cell Culture and Dye Loading: Cells expressing the desired nAChR subtype are cultured and loaded with a calcium indicator dye as described for the 5-HT2C assay.

-

Compound Pre-incubation: The cells are pre-incubated with the sulfonylpiperazine test compound (potential NAM) for a short period.

-

Agonist Addition: An agonist, such as acetylcholine, is added at a concentration that elicits a submaximal response (e.g., EC20).

-

Fluorescence Measurement: The change in fluorescence is monitored to measure the intracellular calcium concentration.

-

Data Analysis: The inhibitory effect of the NAM is quantified by the reduction in the agonist-induced calcium signal, and the IC50 value is determined.

Synthesis of the Sulfonylpiperazine Core

A common method for the synthesis of N-arylsulfonylpiperazines involves the reaction of a piperazine derivative with an arylsulfonyl chloride.[1][5][12]

General Synthetic Procedure

-

N-Boc Protection (if necessary): If a monosubstituted piperazine is desired, one of the nitrogen atoms of piperazine is first protected, often with a tert-butyloxycarbonyl (Boc) group.

-

Sulfonylation: The free secondary amine of the (Boc-protected) piperazine is reacted with an appropriate arylsulfonyl chloride in the presence of a base (e.g., triethylamine or diisopropylethylamine) in a suitable solvent like dichloromethane or acetonitrile.

-

Deprotection (if necessary): If a Boc protecting group was used, it is subsequently removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to yield the desired N-arylsulfonylpiperazine.

-

Further Functionalization: The free secondary amine can then be further functionalized to introduce the desired R1 group.

Conclusion

The sulfonylpiperazine scaffold has proven to be a remarkably versatile and fruitful starting point for the design of novel therapeutic agents. The structure-activity relationships discussed in this guide highlight the importance of systematic modifications to the various components of the molecule to optimize potency, selectivity, and pharmacokinetic properties. The detailed experimental protocols provided herein offer a practical resource for researchers engaged in the synthesis and biological evaluation of sulfonylpiperazine derivatives. As our understanding of the molecular basis of diseases continues to grow, the strategic application of the SAR principles outlined in this document will undoubtedly lead to the discovery of new and improved drugs for a wide range of human ailments.

References

- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. giffordbioscience.com [giffordbioscience.com]

- 4. Structure-activity relationship studies of sulfonylpiperazine analogues as novel negative allosteric modulators of human neuronal nicotinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of Novel Benzhydrylpiperazine-Coupled Nitrobenzenesulfonamide Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Positive allosteric modulators as an approach to nicotinic acetylcholine receptor- targeted therapeutics: advantages and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Structure-activity relationship studies of sulfonylpiperazine analogs as novel negative allosteric modulators of human neuronal nicotinic receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Synthesis of Piperazine Derivatives: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a vast array of biologically active compounds.[1][2] Its unique physicochemical properties, including the presence of two basic nitrogen atoms, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability.[3] This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing piperazine derivatives, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

Core Synthetic Strategies

The synthesis of piperazine derivatives can be broadly categorized into two main approaches: the functionalization of a pre-existing piperazine ring and the de novo construction of the piperazine core. The former is more common and involves N-arylation, N-alkylation, and amide coupling reactions.

N-Arylation of the Piperazine Ring

The introduction of an aryl group onto one or both of the piperazine nitrogens is a crucial step in the synthesis of many pharmaceutical agents. The two most powerful methods for achieving this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

The Palladium-catalyzed Buchwald-Hartwig amination is a versatile and widely used method for the formation of C-N bonds.[4][5] This reaction offers a broad substrate scope and generally proceeds under milder conditions than the Ullmann condensation.[4]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination of N-Boc-piperazine

-

Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv.), N-Boc-piperazine (1.2-1.5 equiv.), and a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) (1.4-2.0 equiv.).

-

Catalyst Preparation: In a separate vial, dissolve the palladium source (e.g., Pd(OAc)2, Pd2(dba)3) and the phosphine ligand (e.g., BINAP, Xantphos) in a small amount of the reaction solvent. For pre-formed catalysts, this step may not be necessary.

-

Inert Atmosphere: Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

-

Reaction Execution: Add the anhydrous solvent (e.g., toluene, dioxane) to the Schlenk tube, followed by the catalyst solution via syringe. Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time, monitoring the progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.[1]

Table 1: Examples of Buchwald-Hartwig Amination of Piperazine Derivatives

| Aryl Halide | Piperazine Derivative | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Bromotoluene | 1-(2-pyridyl)piperazine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 22 | 0.08 | 96 | [6] |

| 4-Bromotoluene | N-Boc-piperazine | (NHC)Pd(allyl)Cl | NaOtBu | Toluene | 22 | 0.08 | 96 | [6] |

| Aryl Bromide | N-methylpiperazine | Pd(OAc)2 / (R)-BINAP | NaOtBu | Toluene | 100 | N/A | >95 | [7] |

Note: (NHC)Pd(allyl)Cl is a specific pre-catalyst.

The copper-catalyzed Ullmann condensation is a classical method for C-N bond formation and serves as an alternative to the Buchwald-Hartwig amination.[8][9] It often requires higher reaction temperatures but can be advantageous for specific substrates.[8]

Experimental Protocol: General Procedure for Ullmann Condensation

-

Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv.), the piperazine derivative (1.0-1.5 equiv.), a copper catalyst (e.g., CuI, Cu2O, or copper powder), and a base (e.g., K2CO3, K3PO4).

-

Solvent and Ligand: Add a high-boiling polar solvent such as DMF, DMSO, or NMP. In some cases, a ligand (e.g., a diamine or an amino acid) is added to improve the reaction efficiency.

-

Reaction Execution: Heat the mixture to a high temperature (often >150 °C) and stir under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by chromatography or recrystallization.

Table 2: Examples of Ullmann Condensation of Piperazine Derivatives

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| Aryl Bromides | N-heterocycles | CuI | Acylhydrazine | K2CO3 | DMSO | 120 | Moderate to High | [10] |

| Aryl Halides | Alkylamines | CuCl | Acylhydrazone | K2CO3 | DMSO | 120 | Moderate to High | [10] |

| Aryl Halides | Phenols | Nano-sized Cu | N-phenylpicolinamide | Cs2CO3 | DMF | 120 | 30-93 | [11] |

N-Alkylation of the Piperazine Ring

The introduction of alkyl groups at the nitrogen atoms of piperazine is commonly achieved through reductive amination or nucleophilic substitution.

Reductive amination is a versatile method for forming C-N bonds by reacting an amine with a carbonyl compound in the presence of a reducing agent.[12][13]

Experimental Protocol: General Procedure for Reductive Amination

-

Imine Formation: Dissolve the piperazine derivative (1.0 equiv.) and the aldehyde or ketone (1.0-1.2 equiv.) in a suitable solvent (e.g., methanol, dichloroethane). An acid catalyst, such as acetic acid, can be added to facilitate imine formation.

-

Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation, to the reaction mixture.

-

Reaction Monitoring and Work-up: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS). Quench the reaction with a basic aqueous solution (e.g., saturated NaHCO3).

-

Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[14]

Table 3: Examples of Reductive Amination for Piperazine Synthesis

| Amine | Carbonyl Compound | Reducing Agent | Solvent | Yield (%) | Reference |

| 2-(Piperazin-1-yl)ethanamine derivative | N-methyl-4-piperidone | NaBH(OAc)3 | Acetonitrile/DCE | 60 | [14] |

| 2-Oxopiperazine | Carboxylic Acid | Phenylsilane/Zn(OAc)2 | N/A | 92 | [12] |

| Dioximes | N/A | H2, Pd/C | Methanol | Good | [15] |

Amide Coupling

The formation of an amide bond between a piperazine nitrogen and a carboxylic acid is a fundamental transformation in the synthesis of many biologically active molecules.[16][17] This is typically achieved using a coupling agent to activate the carboxylic acid.[17][18]

Experimental Protocol: General Procedure for Amide Coupling using EDC/HOBt

-

Acid Activation: To a solution of the carboxylic acid (1.0 equiv.) in an anhydrous solvent such as DMF or DCM, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1-1.2 equiv.) and 1-hydroxybenzotriazole (HOBt) (1.1-1.2 equiv.). Stir the mixture at room temperature for about 30 minutes to an hour.

-

Amine Addition: Add the piperazine derivative (1.0 equiv.) and a base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.5-2.5 equiv.) to the reaction mixture.

-

Reaction Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Work-up and Purification: Dilute the reaction mixture with an organic solvent and wash with aqueous solutions (e.g., saturated NaHCO3, brine). Dry the organic layer, concentrate, and purify the crude product by column chromatography.[3]

Table 4: Examples of Amide Coupling with Piperazine Derivatives

| Carboxylic Acid | Piperazine Derivative | Coupling Reagent | Additive | Base | Solvent | Yield (%) | Reference |

| Chromone-2-carboxylic acid | Phenyl/benzyl piperazines | EDC.HCl | DMAP | - | DCM | N/A | [16] |

| Benzoic/Cinnamic acids | Phenyl/benzyl piperazines | EDC.HCl | HOBt | - | DCM/DMF | N/A | [19] |

| 1-Piperonyl piperazine | Benzoic acid | N/A | N/A | N/A | N/A | N/A | [20] |

Visualization of Synthetic and Biological Pathways

The following diagrams, generated using the DOT language, illustrate key synthetic workflows and biological signaling pathways relevant to piperazine derivatives.

Synthetic Workflow: Buchwald-Hartwig Amination

Caption: A typical experimental workflow for the Buchwald-Hartwig amination.

Biological Signaling: GPCR Activation

Many piperazine derivatives act as ligands for G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors, modulating downstream signaling cascades.[21][22]

Caption: A simplified G-protein coupled receptor (GPCR) signaling pathway.

Biological Signaling: Kinase Inhibition

Piperazine derivatives have been developed as potent inhibitors of various protein kinases, playing a crucial role in cancer therapy by blocking aberrant signaling pathways.[23][24]

Caption: Mechanism of action for a piperazine-based kinase inhibitor.

Biological Activity of Piperazine Derivatives

The therapeutic potential of piperazine derivatives is vast, with compounds targeting a wide range of biological entities. The following tables summarize the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for representative piperazine derivatives against various targets.

Table 5: Piperazine Derivatives as GPCR Ligands

| Compound | Target Receptor | Ki (nM) | Reference |

| Compound 7 | 5-HT1A | 0.57 | [21] |

| Compound 4 | 5-HT1A | 0.78 | [21] |

| Compound 22 | Dopamine D2 | 53 | [1] |

| Compound 24 | Dopamine D4 | 0.72 | [1] |

| Compound 6a | Dopamine D3 | 1.4 | [2] |

| Compound 7a | Dopamine D3 | 2.5 | [2] |

| Compound 8a | 5-HT1A | <17.6 | [25] |

| Compound 8b | 5-HT7 | 9.38 | [25] |

Table 6: Piperazine Derivatives as Kinase Inhibitors

| Compound | Target Kinase | Cell Line | IC50 (µM) | Reference |

| Compound 3p | EGFR | A549 | 0.08 | [23] |

| Compound 5 | EGFR | Various | 1 (nM) | |

| Compound 13 | EGFRwt | N/A | 5.06 (nM) | [22] |

| Compound 10 | VEGFR, EGFR, HER2 | MCF-7 | 31 | [24] |

| Compound 12 | VEGFR, EGFR, HER2 | MCF-7 | 36 | [24] |

| Compound 35 | EGFR L858R/T790M | H1975 | 0.126 | |

| Compound 38 | EGFR L858R/T790M | H1975 | 0.600 | [26] |

Conclusion

The synthesis of piperazine derivatives remains a dynamic and evolving field of research. The methodologies outlined in this guide, from classical reactions to modern catalytic systems, provide a robust toolbox for chemists to access a diverse range of piperazine-containing molecules. The continued development of novel synthetic strategies will undoubtedly lead to the discovery of new therapeutic agents with improved efficacy and safety profiles, further solidifying the importance of the piperazine scaffold in drug discovery.

References

- 1. Multicomponent Synthesis and Biological Evaluation of a Piperazine-Based Dopamine Receptor Ligand Library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 6. rsc.org [rsc.org]

- 7. Novel potent and selective central 5-HT3 receptor ligands provided with different intrinsic efficacy. 1. Mapping the central 5-HT3 receptor binding site by arylpiperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [organic-chemistry.org]

- 10. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 12. A practical catalytic reductive amination of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D0SC02271C [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. acgpubs.org [acgpubs.org]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Piperazine amides with desirable solubility, physicochemical and drug-like properties: Synthesis and evaluation of the anti-Trypanosoma cruzi activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijpsr.com [ijpsr.com]

- 21. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 22. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Discovery of a series of novel phenylpiperazine derivatives as EGFR TK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. mdpi.com [mdpi.com]

- 26. Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Toxicity and Safety Profile of 1-((4-Bromophenyl)sulfonyl)piperazine

Notice of Limited Data Availability

Following a comprehensive search of scientific literature, patent databases, and chemical safety repositories, it has been determined that there is a significant lack of publicly available data on the toxicity and safety profile of 1-((4-Bromophenyl)sulfonyl)piperazine. This compound is primarily documented as a chemical intermediate in the synthesis of other molecules. The available information does not include toxicological studies, safety assessments, or detailed pharmacological evaluations necessary to construct an in-depth technical guide as requested.

Similarly, a search for the closely related compound, 1-(4-Bromophenyl)piperazine, also reveals its primary role as a synthetic building block.[1][2][3] While its preparation and use in chemical reactions are described, detailed public information regarding its toxicity and safety profile is also scarce.[4][5]

Due to the absence of the required experimental data, it is not possible to provide the requested quantitative data tables, detailed experimental protocols, or meaningful visualizations of signaling pathways or experimental workflows for 1-((4-Bromophenyl)sulfonyl)piperazine at this time.

This document serves to inform researchers, scientists, and drug development professionals of the current knowledge gap regarding the safety and toxicity of this specific chemical entity. Further research and publication in peer-reviewed sources would be necessary to produce the comprehensive guide originally requested.

References

- 1. Page loading... [guidechem.com]

- 2. 1-(4-Bromophenyl)piperazine synthesis - chemicalbook [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. CN112645902A - Synthetic method of 1- (4-bromophenyl) piperidine - Google Patents [patents.google.com]

- 5. CN102786497A - Preparation method of piperazine compound and intermediate thereof - Google Patents [patents.google.com]

The Discovery and Development of Novel Sulfonylpiperazine Analogs: A Technical Guide

Introduction

The sulfonylpiperazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological entities. This has led to the discovery and development of novel analogs with potent therapeutic activities, spanning from antibacterial and antiviral to anticancer applications. The inherent physicochemical properties of the piperazine ring, combined with the diverse functionalities that can be introduced via the sulfonyl group, provide a robust framework for structure-based drug design. This technical guide delves into the core aspects of the discovery and development of these promising compounds, presenting key data, experimental methodologies, and the underlying biological pathways.

Key Therapeutic Areas and Lead Compounds

Research into sulfonylpiperazine analogs has yielded promising lead compounds in several critical therapeutic areas. This section summarizes the key findings for distinct classes of these analogs.

Antibacterial Agents: LpxH Inhibitors

A significant breakthrough in the fight against multidrug-resistant Gram-negative bacteria has been the development of sulfonylpiperazine analogs as inhibitors of UDP-2,3-diacylglucosamine pyrophosphate hydrolase (LpxH). LpxH is a crucial enzyme in the lipid A biosynthetic pathway, which is essential for the formation of the outer membrane of these bacteria.

Table 1: In Vitro Activity of Sulfonylpiperazine LpxH Inhibitors

| Compound ID | Modification | % LpxH Inhibition (at 0.1 µM) | Reference |

| AZ1 | Phenyl group | 22% | [1] |

| JH-LPH-28 | Phenyl and N-acetyl group modifications | 48% | [1] |

| JH-LPH-33 | Phenyl and N-acetyl group modifications | 79% | [1] |

| JH-LPH-41 | Extended N-acyl chain | ~64% | [1] |

Anti-influenza Agents: Nucleozin Analogs

Sulfonylpiperazine derivatives of nucleozin have been investigated as potent inhibitors of the influenza A virus. These compounds target the viral nucleoprotein (NP), a critical component for viral genome replication and transcription. By inducing the aggregation of NP, these analogs disrupt the formation of functional ribonucleoprotein (RNP) complexes.

Table 2: Anti-influenza Activity of Nucleozin Sulfonylpiperazine Derivatives

| Compound ID | Substitution Pattern | In Vitro Anti-influenza Activity | Reference |

| 6d, 6g, 6h, 6i, 6j | Various substitutions | Better activity than ribavirin | |

| 6i | 2,3-dichlorobenzene substituted | Most remarkable in vitro activity |

Note: Specific quantitative data such as EC50 values were not consistently available in the searched literature for direct comparison in this table.

Anticancer Agents: Chrysin-Based Analogs and BCL-2 Inhibitors

The conjugation of sulfonylpiperazine moieties to natural products like chrysin, or their design as B-cell lymphoma 2 (BCL-2) protein inhibitors, has yielded promising anticancer candidates. These compounds often induce apoptosis in cancer cells through the intrinsic pathway.

Table 3: Cytotoxic Activity of Novel Sulfonylpiperazine Analogs

| Compound Class | Target Cell Line | Key Findings | Reference |

| Chrysin-sulfonylpiperazines | SK-OV3, HeLa, HT-29, A-549 | Halogenated and methoxy-substituted analogs showed promising anticancer potential. | |

| Sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives | MDA-MB-231 (breast cancer) | Compounds exhibited moderate to high cytotoxic activity, acting as BCL2 inhibitors. |

Note: IC50 values are highly dependent on the specific cell line and experimental conditions, and a standardized comparison table could not be generated from the available search results.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development of sulfonylpiperazine analogs.

General Synthesis of Sulfonylpiperazine Analogs

The synthesis of sulfonylpiperazine derivatives typically involves the reaction of a piperazine derivative with a sulfonyl chloride in the presence of a base. The following is a generalized protocol:

-

Dissolution: Dissolve the desired piperazine derivative (1 equivalent) in an appropriate anhydrous solvent (e.g., dichloromethane, 1,4-dioxane).

-

Addition of Sulfonyl Chloride: To this solution, add the corresponding sulfonyl chloride (1 to 1.2 equivalents).

-

Base Addition: Add a suitable base, such as triethylamine (1.2 to 1.5 equivalents), to the reaction mixture to neutralize the HCl generated.

-

Reaction: Stir the reaction mixture at room temperature or elevated temperature (e.g., 60°C) for a period ranging from a few hours to overnight, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer sequentially with a dilute acid (e.g., 1N HCl), a saturated solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Malachite Green Assay for LpxH Inhibition

This colorimetric assay is used to determine the inhibitory activity of compounds against LpxH by measuring the release of inorganic phosphate.

-

Reagent Preparation: Prepare a reaction buffer (e.g., 20 mM Tris-HCl pH 8.0, 0.5 mg/mL BSA, 0.02% Triton X-100, 1 mM MnCl2, 1 mM DTT, 10% DMSO) and the substrate UDP-2,3-diacylglucosamine (UDP-DAGn).

-

Reaction Setup: In a 96-well plate, add the LpxH enzyme to the reaction buffer.

-

Inhibitor Addition: Add varying concentrations of the sulfonylpiperazine inhibitor to the wells.

-

Initiation of Reaction: Add the substrate UDP-DAGn to initiate the enzymatic reaction. Incubate at room temperature for a defined period (e.g., 30 minutes).

-

Color Development: Stop the reaction and initiate color development by adding a malachite green reagent.

-

Measurement: After a further incubation period (e.g., 20-30 minutes) for color stabilization, measure the absorbance at 620 nm using a microplate reader.

-

Data Analysis: Calculate the percent inhibition relative to a control without the inhibitor. IC50 values can be determined by fitting the dose-response data to an appropriate equation.[2]

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3]

-